molecular formula C6H6Cl2N2 B1582824 2,5-Dichlorophenylhydrazine CAS No. 305-15-7

2,5-Dichlorophenylhydrazine

Cat. No.: B1582824
CAS No.: 305-15-7
M. Wt: 177.03 g/mol
InChI Key: LZKWWERBNXLGLI-UHFFFAOYSA-N
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Description

2,5-Dichlorophenylhydrazine is a chemical compound with the molecular formula C6H6Cl2N2 and a molecular weight of 177.031 g/mol . It is a derivative of hydrazine, where two chlorine atoms are substituted at the 2 and 5 positions of the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Biochemical Analysis

Biochemical Properties

(2,5-Dichlorophenyl)hydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine derivatives, which are known to inhibit monoamine oxidase (MAO) enzymes. This interaction can lead to alterations in neurotransmitter levels, affecting various physiological processes .

Cellular Effects

The effects of (2,5-Dichlorophenyl)hydrazine on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that (2,5-Dichlorophenyl)hydrazine can induce oxidative stress in cells, leading to changes in gene expression related to antioxidant defense mechanisms. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes .

Molecular Mechanism

At the molecular level, (2,5-Dichlorophenyl)hydrazine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, (2,5-Dichlorophenyl)hydrazine can inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can result in altered drug efficacy and toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2,5-Dichlorophenyl)hydrazine change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that (2,5-Dichlorophenyl)hydrazine can degrade into various metabolites, which may have different biological activities. Long-term exposure to (2,5-Dichlorophenyl)hydrazine can lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of (2,5-Dichlorophenyl)hydrazine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce toxicity and adverse effects. For instance, high doses of (2,5-Dichlorophenyl)hydrazine have been associated with liver toxicity and oxidative stress in animal models .

Metabolic Pathways

(2,5-Dichlorophenyl)hydrazine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 and monoamine oxidase, affecting metabolic flux and metabolite levels. These interactions can lead to changes in the levels of key metabolites, influencing various physiological processes .

Transport and Distribution

The transport and distribution of (2,5-Dichlorophenyl)hydrazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, leading to localized effects. For example, (2,5-Dichlorophenyl)hydrazine has been shown to accumulate in the liver, where it can exert its toxic effects .

Subcellular Localization

(2,5-Dichlorophenyl)hydrazine is localized in specific subcellular compartments, which can affect its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications. For instance, (2,5-Dichlorophenyl)hydrazine can localize to the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichlorophenylhydrazine can be synthesized through several methods. One common method involves the reaction of 2,5-dichloronitrobenzene with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

  • Dissolve 2,5-dichloronitrobenzene in an appropriate solvent such as ethanol.
  • Add hydrazine hydrate to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve additional purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenylhydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azobenzenes or azoxybenzenes.

    Reduction: It can be reduced to form aniline derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Azobenzenes or azoxybenzenes.

    Reduction: Aniline derivatives.

    Substitution: Various substituted phenylhydrazines.

Scientific Research Applications

2,5-Dichlorophenylhydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and azines.

    Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichlorophenyl)hydrazine
  • (3,5-Dichlorophenyl)hydrazine
  • (2,6-Dichlorophenyl)hydrazine

Uniqueness

2,5-Dichlorophenylhydrazine is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other dichlorophenylhydrazine derivatives.

Properties

IUPAC Name

(2,5-dichlorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKWWERBNXLGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059789
Record name Hydrazine, (2,5-dichlorophenyl)-
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Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305-15-7
Record name (2,5-Dichlorophenyl)hydrazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, (2,5-dichlorophenyl)-
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Record name (2,5-Dichlorophenyl)hydrazine
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Record name Hydrazine, (2,5-dichlorophenyl)-
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Record name Hydrazine, (2,5-dichlorophenyl)-
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Record name 2,5-dichlorophenylhydrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of 2,5-Dichlorophenylhydrazine in organic synthesis?

A1: this compound serves as a valuable reagent in organic synthesis, particularly for constructing heterocyclic compounds. For instance, it reacts with aldehydes and ketones to yield hydrazones, which can be further transformed into various heterocycles.

  • Pyrazole synthesis: [, ] this compound reacts with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione to form a pyrazole-3-carboxylic acid derivative. This highlights its utility in synthesizing pyrazole-containing compounds.
  • Pyridazinone synthesis: [] The reaction of this compound with the same furandione derivative also yields a pyridazin-3(2H)-one derivative, demonstrating its versatility in heterocycle formation.

Q2: Are there any structural studies available for compounds derived from this compound?

A2: Yes, structural studies using X-ray crystallography have been performed on derivatives of this compound.

  • (E)-N-[(Benzo[b]thiophen-3-yl)methylene]-N'-(2,5-dichlorophenyl)hydrazine: [] This study revealed that the molecule adopts an E configuration around the C=N double bond and exhibits a nearly planar conformation. Hydrogen bonding plays a significant role in stabilizing the crystal structure.

Q3: Can you provide an example of this compound's use in identifying reaction products?

A3: A study utilized this compound derivatives to characterize the products of a specific carbohydrate degradation. [] Researchers used derivatives of the compound to identify the acid hydrolysis products resulting from the periodate oxidation of methyl α-D-glucopyranoside. This demonstrates the compound's application in analytical chemistry for structural elucidation.

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